![molecular formula C17H14FNO4S3 B2500090 3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797958-16-7](/img/structure/B2500090.png)
3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .
Synthesis Analysis
Thiophene derivatives, such as the one , can be synthesized through various methods. One of the typical and significant synthetic methods to thiophene derivatives is the Gewald reaction . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene-containing compounds have demonstrated anti-inflammatory activity. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been investigated as an anti-inflammatory agent .
Anticancer Potential
Studies have shown that certain thiophene derivatives exhibit anticancer properties. Specifically, 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophene-3-yl)pentyl)benzenesulfonamide has been associated with decreased cell viability and apoptosis induction in cancer cells. Additionally, it inhibits cancer cell migration and invasion.
Antioxidant Activity
Thiophene compounds may act as antioxidants, protecting cells from oxidative stress. Their ability to scavenge free radicals contributes to their potential therapeutic applications .
Anti-Anxiety and Anti-Psychotic Effects
Some thiophene derivatives exhibit anti-anxiety and anti-psychotic properties. These compounds could play a role in managing anxiety disorders and related conditions .
Kinase Inhibition
Certain thiophene-containing molecules act as kinase inhibitors. These compounds interfere with cellular signaling pathways and may have implications in cancer therapy and other diseases .
Other Applications
Beyond the mentioned fields, thiophene derivatives have been investigated for their anti-arrhythmic, anti-fungal, estrogen receptor modulating, and anti-mitotic activities. Commercially available drugs, such as Tipepidine, Tiquizium Bromides, and Dorzolamide, also contain the thiophene nucleus .
Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Thiophene-based analogs have been found to be a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound likely interacts with its targets to induce these effects.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S3/c1-23-15-4-3-13(8-14(15)18)26(21,22)19-9-12-2-5-16(25-12)17(20)11-6-7-24-10-11/h2-8,10,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXFWFZPKOWADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide |
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